2-Bromo-4-butyramidothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2OS |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
N-(2-bromo-1,3-thiazol-4-yl)butanamide |
InChI |
InChI=1S/C7H9BrN2OS/c1-2-3-6(11)9-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H,9,11) |
InChI Key |
NMNRILBGTHTSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CSC(=N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Butyramidothiazole
Precursor Synthesis Strategies for Thiazole (B1198619) Core Formation
The construction of the thiazole ring is a foundational step in the synthesis of the target molecule. Various methods have been developed for the efficient synthesis of substituted thiazoles.
The most prominent and widely utilized method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. nih.govnih.govwikipedia.org This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of precursors to 2-bromo-4-butyramidothiazole, a common starting point is the reaction of an appropriate α-haloketone with thiourea (B124793) to yield a 2-aminothiazole (B372263) derivative. researchgate.netmdpi.com
The general mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. nih.gov Microwave-assisted Hantzsch synthesis has been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov
Table 1: Examples of Hantzsch Thiazole Synthesis
| α-Haloketone | Thio-component | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | Not specified | Not specified | wikipedia.org |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave heating | High | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole derivatives | Ultrasonic irradiation | 79%-90% | nih.gov |
| Substituted acetophenones | Thiourea | 2-Aminothiazoles | Bromine (for in situ α-bromination) | Good | mdpi.com |
Beyond the classical Hantzsch synthesis, other annulation strategies exist for forming the thiazole ring. The Cook-Heilbron synthesis, for instance, involves the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org Another approach involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents, which provides a pathway to substituted thiazoles under different reaction conditions. acs.org Furthermore, synthetic routes starting from vinyl azides and potassium thiocyanate, catalyzed by palladium or iron, can selectively produce 4-substituted 2-aminothiazoles. acs.org These alternative methods offer different pathways to access diverse thiazole precursors, potentially avoiding the need for α-haloketones.
Introduction of the Bromine Moiety at the 2-Position
With a suitable thiazole precursor in hand, typically a 2-aminothiazole derivative, the next critical step is the regioselective introduction of a bromine atom at the 2-position.
Direct electrophilic halogenation of the thiazole ring is a common strategy. However, the reactivity and regioselectivity are highly dependent on the substituents present on the ring. For 2-aminothiazoles, the 5-position is often the most susceptible to electrophilic attack. zenodo.org Direct bromination of 2-aminothiazoles with molecular bromine, often in acidic conditions, typically results in bromination at the 5-position. nih.gov To achieve bromination at the 2-position, the more reactive 2-amino group must first be replaced. Therefore, direct halogenation is generally not a suitable method for installing a bromine atom at the 2-position when a 2-amino precursor is used.
The Sandmeyer reaction is a highly effective method for introducing a bromine atom at the 2-position of a thiazole ring, starting from a 2-aminothiazole precursor. wikipedia.orgbyjus.com This two-step process involves:
Diazotization: The 2-amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. byjus.comorganic-chemistry.org
Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. wikipedia.orgresearchgate.net This facilitates the displacement of the diazonium group (with the loss of nitrogen gas) by a bromide ion, yielding the desired 2-bromothiazole (B21250). wikipedia.orgnih.gov
This method is a cornerstone of aromatic chemistry for replacing amino groups and is particularly useful for synthesizing 2-halothiazoles, which are not readily accessible through direct halogenation. organic-chemistry.orgnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com Variations in reagents and conditions, such as using n-butyl nitrite and CuBr₂ in acetonitrile (B52724), have been explored to optimize yields and regioselectivity. researchgate.netnih.gov
Table 2: Sandmeyer-Type Bromination of 2-Aminothiazoles
| 2-Aminothiazole Substrate | Diazotization Reagent | Brominating Agent/Catalyst | Product | Conditions | Reference |
|---|---|---|---|---|---|
| 4-(Phenylethynyl)thiazol-2-amine | n-Butyl nitrite | Copper(II) bromide | 2-Bromo-4-(phenylethynyl)thiazole | -10 to 0 °C | nih.gov |
| 2-Aminothiazole-4-ethylcarboxylate | Sodium nitrite (high temp) | Not specified (diazotization) | 2-Bromothiazole-4-ethylcarboxylate | High temperature in DMSO | guidechem.com |
| 4-Phenyl-2-aminothiazole | n-Butyl nitrite | CuBr₂ | 2-Bromo-4-phenylthiazole | Acetonitrile, 333 K | researchgate.net |
Amidation at the 4-Position: Coupling of Butyric Acid Derivatives
The final step in the synthesis of this compound is the formation of the amide bond at the 4-position. This requires a precursor molecule such as 2-bromo-4-aminothiazole. The amidation is typically achieved through a standard nucleophilic acyl substitution reaction.
A common method involves reacting the 2-bromo-4-aminothiazole with an activated derivative of butyric acid, such as butyryl chloride or butyric anhydride, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct (e.g., HCl). nih.govmdpi.com Alternatively, the coupling of butyric acid itself can be mediated by carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com
This acylation functionalizes the amino group at the 4-position to produce the final target compound, this compound. The choice of reagents and conditions is guided by the stability of the starting materials and the desired purity of the product.
Advanced Synthetic Protocols and Process Intensification
Stereoselective Synthesis Considerations
While this compound itself is an achiral molecule, derivatives incorporating chirality—for instance, by substitution on the butyryl group (e.g., an α-methylbutyramido group)—would require precise stereoselective synthetic methods. The development of enantiomerically pure pharmaceuticals and agrochemicals is a critical area of chemical synthesis, demanding exacting control over the three-dimensional arrangement of atoms.
Several strategies could be employed to achieve stereoselectivity in the synthesis of chiral analogues of this compound:
Chiral Auxiliaries: One established method involves the temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of a key reaction. For example, in the synthesis of related chiral thiazoles, sulfinyl imines derived from Ellman's sulfinyl amide have been used as effective chiral auxiliaries. researchgate.net A similar approach could involve reacting a thiazole precursor with a chiral amine to form a transient chiral intermediate that directs subsequent transformations before the auxiliary is cleaved.
Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to favor the formation of one stereoisomer over another is a cornerstone of modern asymmetric synthesis. A key step, such as the formation of the amide bond or the construction of the thiazole ring, could potentially be rendered stereoselective through the use of a suitable chiral catalyst.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources. For instance, a chiral derivative of butyric acid could be sourced from the chiral pool and used in the amidation step with 2-amino-4-bromothiazole (B130272) to yield the desired stereoisomer.
The choice of method depends on factors such as the location of the desired stereocenter, the availability of starting materials, and the required enantiomeric purity. The development of such a process would involve significant research into reaction conditions, catalyst screening, and purification of diastereomeric or enantiomeric products.
Scale-Up and Industrial Applicability
Transitioning a synthetic route from a laboratory benchtop to an industrial scale introduces a host of new challenges related to safety, cost-effectiveness, sustainability, and process robustness. Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key concept in modern chemical production. cetjournal.it
From Batch to Continuous Manufacturing: Fine chemicals are often produced in batch reactors at the laboratory scale. However, for industrial production, shifting to a continuous flow process offers significant advantages. cetjournal.it Continuous reactors, such as tubular or continuous stirred-tank reactors (CSTRs), have a much smaller footprint and hold a smaller volume of reactants at any given time. This reduction in holdup volume inherently increases process safety, particularly when dealing with highly exothermic reactions or unstable intermediates. cetjournal.it The superior heat exchange capabilities of continuous reactors allow for better temperature control, which can improve selectivity and reduce the formation of byproducts. cetjournal.it
Safety and Sustainability: The synthesis of this compound likely involves steps with significant exothermicity, such as bromination or certain coupling reactions. On a large scale, inefficient heat removal in a batch reactor can lead to thermal runaway. Continuous processing mitigates this risk. cetjournal.it Furthermore, process intensification promotes sustainability by enabling a drastic reduction in the amount of solvent required. Solvents are often used in batch processes as "thermal flywheels" to absorb heat, but the efficiency of continuous reactors reduces this need, leading to less waste and lower disposal costs. cetjournal.it
Process Optimization: The industrial applicability of a synthetic protocol for this compound would depend on rigorous optimization of various parameters. This includes maximizing yield and throughput while minimizing costs and environmental impact. Key variables for optimization include reaction temperature, pressure, residence time in the reactor, catalyst loading, and the efficiency of downstream purification processes like crystallization or chromatography. A well-designed industrial process ensures consistent product quality and reproducibility across large production campaigns.
The table below contrasts key parameters of traditional batch manufacturing with a modern, intensified continuous flow process for a hypothetical industrial synthesis.
| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Continuous Flow |
| Reactor Volume | Large (e.g., >1000 L) | Small (e.g., <100 L) | Increased safety, smaller footprint |
| Heat Transfer | Low surface-area-to-volume ratio | High surface-area-to-volume ratio | Superior temperature control, enhanced safety cetjournal.it |
| Solvent Usage | High (often used for thermal mass) | Significantly reduced | Lower cost, reduced environmental impact cetjournal.it |
| Safety Profile | Higher risk due to large holdup of hazardous materials | Inherently safer due to small reaction volumes cetjournal.it | Minimized risk of thermal runaway |
| Process Control | Manual or semi-automated, variable over time | Fully automated, steady-state operation | High consistency and product quality |
| Scalability | Requires building larger reactors | Achieved by running the process for longer durations ("scaling out") | More flexible and cost-effective scale-up |
Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Butyramidothiazole
Reactivity of the Bromine Substituent
The bromine atom at the C2 position of the thiazole (B1198619) ring is the most labile site for many chemical transformations, making it a focal point for synthetic modifications. This reactivity is a consequence of the inherent electronic properties of the C-Br bond on an electron-rich heterocyclic system.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom in 2-Bromo-4-butyramidothiazole provides an excellent anchor for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. For instance, 2-bromothiazole (B21250) derivatives can be coupled with various aryl and heteroaryl boronic acids to furnish 2-arylthiazole products. mdpi.com The butyramido group at the 4-position is expected to remain intact under typical Suzuki-Miyaura conditions. A general scheme for the Suzuki-Miyaura coupling of a 2-bromothiazole derivative is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 2-Bromothiazole derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Arylthiazole derivative |
| 2-Bromothiazole derivative | Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Vinylthiazole derivative |
Heck Reaction: The Heck reaction couples the bromo-thiazole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the bromine atom. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl and heteroaryl halides. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can influence the yield and stereoselectivity of the product. beilstein-journals.orgbeilstein-journals.org
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |
| 2-Bromothiazole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-Styrylthiazole |
| 2-Bromothiazole | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | Acetonitrile (B52724) | n-Butyl 3-(thiazol-2-yl)acrylate |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-bromo-thiazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov It is a highly efficient method for the synthesis of alkynyl-substituted heterocycles. scirp.org The reaction is typically carried out under mild conditions and demonstrates broad functional group tolerance. nih.gov
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |
| 2-Bromothiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)thiazole |
| 2-Bromothiazole | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 2-(Trimethylsilylethynyl)thiazole |
Negishi Coupling: The Negishi coupling involves the reaction of the bromo-thiazole with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is particularly useful for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds and is known for its high yields and functional group compatibility. bath.ac.uk Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, expanding the scope of accessible products. researchgate.net
| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Product |
| 2-Bromothiazole | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenylthiazole |
| 2-Bromothiazole | Ethylzinc iodide | Pd(dppf)Cl₂ | DMF | 2-Ethylthiazole |
While thiazoles are generally electron-rich, the presence of the electronegative bromine atom at the 2-position can render this carbon susceptible to nucleophilic attack, particularly under forcing conditions or with strong nucleophiles. youtube.commasterorganicchemistry.comlibretexts.org The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the C2 carbon, forming a tetrahedral intermediate, followed by the expulsion of the bromide ion to restore the aromaticity of the thiazole ring. youtube.com The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. The presence of the butyramido group at the 4-position, being an electron-donating group through resonance, may decrease the electrophilicity of the C2 carbon, potentially making nucleophilic aromatic substitution more challenging compared to an unsubstituted 2-bromothiazole. nih.gov
The bromine atom of this compound can be removed through various reductive debromination methods. acs.orgorganic-chemistry.org These strategies are useful for the synthesis of the corresponding 4-butyramidothiazole (B8450940) or as a subsequent step after the bromine has served as a directing or activating group in a preceding reaction. Common methods for the reductive dehalogenation of aryl bromides include catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source like hydrogen gas or a hydride donor. acs.orgnih.govsci-hub.se Other methods may involve the use of reducing agents such as silanes under photoredox catalysis. acs.org
Reactivity of the Thiazole Heterocycle
The thiazole ring in this compound is an aromatic heterocycle with distinct regions of electron density, which dictates its reactivity towards electrophiles and nucleophiles.
The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being influenced by the directing effects of the existing substituents. The sulfur atom and the butyramido group at C4 are both considered activating, ortho-, para-directing groups in electrophilic aromatic substitution on benzene (B151609) rings. In the context of the thiazole ring, the C5 position is the most electron-rich and therefore the most likely site for electrophilic attack. The butyramido group at C4, through its resonance electron-donating effect, is expected to further enhance the nucleophilicity of the C5 position. libretexts.orgyoutube.com The bromine atom at C2 is a deactivating group but is also ortho-, para-directing. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Direct nucleophilic attack on the carbon atoms of the thiazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups or by activation of the ring. In this compound, the butyramido group is electron-donating by resonance, which would disfavor nucleophilic attack on the ring carbons. Nucleophilic attack is more likely to occur at the C2 position, leading to the displacement of the bromine atom as described in section 3.1.2. In some cases, strong nucleophiles can add to the thiazole ring, leading to ring-opening or rearrangement products, though these are generally less common transformations under standard conditions. nih.govnih.govresearchgate.net
Transformations Involving the Butyramido Functionality
The butyramido group (-NHCO(CH₂)₂CH₃) is a stable amide functional group, and its reactivity is analogous to that of other N-acyl amines. The presence of the thiazole ring, an electron-withdrawing heterocycle, can influence the reactivity of the amide bond.
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental transformation. For this compound, this reaction would result in the formation of 2-bromo-4-aminothiazole and butyric acid. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the 2-bromo-4-aminothiazolide anion as the leaving group, which then abstracts a proton from the newly formed butyric acid to yield 2-bromo-4-aminothiazole and a carboxylate salt. This reaction is also typically irreversible.
The following table outlines the general conditions for the hydrolysis of amides, which are applicable to this compound based on general organic chemistry principles.
| Reaction | Reagents and Conditions | Products |
| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄, heat (reflux) | 2-Bromo-4-aminothiazole and Butyric acid |
| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat (reflux) | 2-Bromo-4-aminothiazole and Sodium or Potassium butyrate (B1204436) |
Beyond hydrolysis, the butyramido group can potentially undergo other functional group interconversions, although these are less common for N-acylaminothiazoles and would require specific reagents.
Reduction to an Amine:
Amides can be reduced to amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). In this case, the butyramido group would be converted to a 4-(butylamino) group, yielding 2-bromo-4-(butylamino)thiazole. The reaction proceeds via the formation of an iminium ion intermediate.
Dehydration to a Nitrile (Not Applicable):
Primary amides can be dehydrated to nitriles using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). However, this reaction is not applicable to N-substituted amides like this compound.
The table below summarizes a potential functional group interconversion for the butyramido group.
| Reaction | Reagents and Conditions | Product |
| Reduction of Amide | 1. LiAlH₄ in dry THF or Et₂O2. Aqueous workup | 2-Bromo-4-(butylamino)thiazole |
Mechanistic Studies of Key Reactions
Mechanism of Acid-Catalyzed Hydrolysis:
The mechanism involves the following key steps youtube.commasterorganicchemistry.com:
Protonation of the carbonyl oxygen: This enhances the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide.
Elimination of the amine: The C-N bond cleaves, and the leaving group, 2-bromo-4-aminothiazole, departs. Under acidic conditions, this amine will be protonated.
Deprotonation: The protonated carbonyl of the resulting butyric acid is deprotonated by a water molecule or another base to give the final carboxylic acid product.
Mechanism of Base-Catalyzed Hydrolysis:
The base-catalyzed mechanism proceeds through these steps:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.
Formation of a tetrahedral intermediate: An anionic tetrahedral intermediate is formed.
Elimination of the leaving group: The C-N bond breaks, eliminating the 2-bromo-4-aminothiazolide anion.
Proton transfer: The strongly basic aminothiazolide anion deprotonates the butyric acid to form the more stable 2-bromo-4-aminothiazole and the butyrate anion.
Due to the lack of specific research on this compound, these proposed reaction pathways and mechanisms are based on the established reactivity of the amide functional group and related heterocyclic compounds. The electron-withdrawing nature of the 2-bromothiazole ring is expected to influence the electron density at the amide carbonyl, potentially affecting the rates of these transformations compared to simple alkyl or aryl amides.
Structural Elucidation and Advanced Characterization of 2 Bromo 4 Butyramidothiazole
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For 2-Bromo-4-butyramidothiazole, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would reveal characteristic vibrations of the thiazole (B1198619) ring, the amide linkage, and the alkyl chain.
Key expected vibrational modes would include:
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.
C=O Stretching (Amide I): A strong absorption band typically found between 1650 and 1690 cm⁻¹ for the carbonyl group of the secondary amide.
N-H Bending (Amide II): A band in the 1510-1570 cm⁻¹ range, resulting from the combination of N-H in-plane bending and C-N stretching.
C-H Stretching: Aliphatic C-H stretching vibrations from the butyryl group would appear in the 2850-2960 cm⁻¹ region.
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. For instance, in 2-bromo-4-phenyl-1,3-thiazole, IR absorptions at 1476 and 1420 cm⁻¹ are noted, which are characteristic of the thiazole ring system. researchgate.net
C-Br Stretching: The vibration of the carbon-bromine bond would be observed in the far-infrared or Raman spectrum, typically in the range of 500-650 cm⁻¹.
The data below for analogous compounds illustrates the typical regions for these vibrations.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Amide N-H Stretch | 3200-3400 |
| Aliphatic C-H Stretch | 2850-2960 |
| Amide C=O Stretch | 1650-1690 |
| Thiazole Ring C=N, C=C Stretches | 1400-1600 |
| Amide N-H Bend / C-N Stretch | 1510-1570 |
| C-Br Stretch | 500-650 |
Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D Techniques) for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. For this compound, the following signals would be anticipated:
Thiazole Proton (H-5): A singlet in the aromatic region, likely between δ 7.0 and 8.0 ppm. In 2-bromo-4-phenyl-1,3-thiazole, the H-5 proton appears as a singlet at δ 8.16 ppm. researchgate.net
Amide Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 8.0 and 10.0 ppm.
Butyramide (B146194) Protons:
α-CH₂: A triplet adjacent to the carbonyl group, expected around δ 2.2-2.5 ppm.
β-CH₂: A sextet, further upfield around δ 1.6-1.8 ppm.
γ-CH₃: A triplet, the most upfield signal, around δ 0.9-1.0 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would show a signal for each unique carbon atom.
Thiazole Carbons:
C-2 (C-Br): The carbon bearing the bromine atom would be significantly deshielded.
C-4 (C-N): The carbon attached to the amide nitrogen.
C-5: The carbon bearing the sole thiazole proton. In related thiazole structures, these carbons typically resonate in the δ 110-150 ppm range. bhu.ac.inoregonstate.edu
Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of amides, around δ 170-175 ppm. bhu.ac.in
Butyramide Carbons: Aliphatic carbons of the butyryl chain would appear in the upfield region (δ 10-40 ppm). The α-carbon would be the most deshielded of the three due to its proximity to the carbonyl group. bhu.ac.indocbrown.info
2D NMR Techniques
Techniques such as COSY (Correlation Spectroscopy) would be used to confirm the ¹H-¹H spin-spin couplings within the butyryl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be essential to unambiguously assign the proton and carbon signals and to confirm the connectivity between the butyramide group and the thiazole ring.
Mass Spectrometry (HRMS, Tandem MS) for Exact Mass and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound. This would confirm the elemental formula (C₇H₉BrN₂OS). A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, two peaks of nearly equal intensity would be observed, separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Tandem Mass Spectrometry (Tandem MS)
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) would be used to study the fragmentation pathways. Expected fragmentation patterns for this compound would likely involve:
α-cleavage next to the carbonyl group, leading to the loss of the propyl radical (•C₃H₇) and formation of a characteristic acylium ion.
Cleavage of the amide bond , resulting in fragments corresponding to the bromothiazole amine and the butyryl cation.
Fragmentation of the thiazole ring , a common pathway for thiazole derivatives under mass spectrometric conditions.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Furthermore, it would reveal the details of the crystal packing and identify any significant intermolecular interactions, such as:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the amide carbonyl oxygen, the thiazole nitrogen, or the bromine atom could act as acceptors, potentially leading to the formation of chains or sheets in the crystal lattice.
Halogen Bonding: The bromine atom could participate in halogen bonding interactions with other electronegative atoms.
π-π Stacking: Interactions between the thiazole rings of adjacent molecules might also be observed.
For example, the crystal structure of the related compound 2-bromo-4-phenyl-1,3-thiazole reveals short intermolecular S···Br contacts of 3.5402 Å and π-π stacking interactions between the thiazole and phenyl rings. researchgate.netnih.gov
Chromatographic and Electrophoretic Techniques for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, would likely be employed. The purity would be assessed by the area percentage of the main peak in the chromatogram detected by a UV detector.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the progress of the synthesis and for preliminary purity checks.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) could also be used for purity analysis and identification.
Capillary Electrophoresis (CE): This high-resolution separation technique could also be applied for purity assessment, offering an alternative selectivity to HPLC.
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Butyramidothiazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and electronic properties. These methods solve the Schrödinger equation for a given molecule, providing information about bond lengths, bond angles, and the distribution of electrons.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For 2-Bromo-4-butyramidothiazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry. nih.govresearchgate.net These studies yield precise values for bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. nih.govresearchgate.net The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -2150 Hartree |
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound has rotational freedom around the single bonds of the butyramide (B146194) side chain. Conformational analysis is performed to identify the most stable conformers (lowest energy states) and the energy barriers between them. researchgate.netbohrium.com
This analysis is typically carried out by systematically rotating specific dihedral angles and calculating the energy at each step. The results are often visualized in a potential energy surface scan, which shows the energy minima corresponding to stable conformers and the energy maxima representing the transition states for conformational changes. researchgate.net Understanding the preferred conformation is essential for predicting how the molecule might interact with a biological target.
Spectroscopic Property Predictions and Validation
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized geometry. nih.gov The calculated frequencies and intensities of the vibrational modes can be correlated with experimental spectra to confirm the molecular structure. nih.govbohrium.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netdergipark.org.tr Comparing these theoretical shifts with experimental NMR data provides another layer of validation for the computed structure. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects in the computational model. bohrium.com
Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 | 3345 |
| C=O Stretch (Amide I) | 1685 | 1680 |
| C-N Stretch | 1250 | 1248 |
| C-Br Stretch | 610 | 605 |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a valuable tool for investigating potential chemical reactions involving this compound. By modeling the reaction pathways, researchers can identify the transition states and calculate the activation energies. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, the susceptibility of the bromine atom to nucleophilic substitution can be explored by modeling its reaction with various nucleophiles. The calculations would involve locating the transition state structure for the substitution reaction and determining the energy barrier that must be overcome. This allows for predictions of reactivity and can guide the design of synthetic routes.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would involve solving Newton's equations of motion for all atoms in the system. This provides a trajectory of atomic positions and velocities, offering a view of the molecule's flexibility and conformational changes in a more realistic environment. nih.govmdpi.com
Analysis of the MD trajectory can reveal important information, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.govmdpi.com Such simulations are particularly useful for understanding how the molecule might behave in a biological system, for example, when approaching the binding site of a protein.
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting |
| System | 1 molecule in water box |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Force Field | AMBER |
| Ensemble | NPT |
In Silico Prediction of Potential Biological Interactions
The structural and electronic data obtained from computational studies can be used for in silico screening to predict potential biological activities. Molecular docking is a common technique where the 3D structure of this compound is computationally placed into the binding site of a known protein target. nih.gov Scoring functions are then used to estimate the binding affinity and predict the most likely binding mode.
This approach allows for the rapid screening of the compound against a wide range of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. For example, given its structure, it could be docked against the active sites of kinases or other enzymes implicated in disease. The results of these in silico predictions can then be used to prioritize the compound for further experimental testing. ucj.org.uadntb.gov.ua
In Vitro Biological Mechanisms of this compound Remain Uncharacterized in Publicly Available Scientific Literature
Consequently, it is not possible to provide an analysis of its activity in the following areas:
Exploration of in Vitro Biological Mechanisms of 2 Bromo 4 Butyramidothiazole
Structure-Biological Activity Relationship (SBAR) Development:Without any initial biological activity data, the development of a structure-biological activity relationship for 2-Bromo-4-butyramidothiazole and its analogs has not been undertaken or reported.
Due to the absence of any empirical data, the creation of data tables or a detailed discussion of research findings as requested is not feasible at this time. The scientific community has not yet published any research that would allow for an exploration of the in vitro biological mechanisms of this specific compound.
Applications As a Synthetic Building Block and in Advanced Materials
Role in the Divergent Synthesis of Complex Heterocyclic Systems
The 2-bromo-4-butyramidothiazole scaffold is a powerful tool for the divergent synthesis of complex heterocyclic systems. The bromine atom at the 2-position is particularly susceptible to displacement and participation in various cross-coupling reactions, while the butyramido side chain offers a handle for further functionalization or can influence the reactivity of the thiazole (B1198619) ring.
The reactivity of the C-Br bond at the 2-position of the thiazole ring allows for the introduction of a wide array of substituents through well-established organometallic cross-coupling reactions. These include, but are not limited to, Suzuki, Stille, Negishi, and Sonogashira couplings. nih.gov This versatility enables the synthesis of a library of 2-substituted-4-butyramidothiazoles, each with unique electronic and steric properties. For instance, the coupling with aryl or heteroaryl boronic acids (Suzuki coupling) can lead to the formation of biaryl or heteroaryl-thiazole structures, which are common motifs in pharmacologically active compounds.
Furthermore, the nitrogen and sulfur atoms within the thiazole ring can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. The butyramido group can be chemically modified, for example, by hydrolysis to the corresponding amine or by reduction to an alcohol, providing additional points for diversification and the construction of more intricate molecular frameworks. This divergent approach, starting from a single, readily accessible building block, is highly efficient in exploring chemical space for the discovery of new bioactive molecules. A generalized scheme for such a divergent synthesis is presented below:
Table 1: Potential Divergent Synthesis Pathways for this compound
| Reaction Type | Reagents and Conditions | Resulting Structure | Potential Applications |
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 2-Aryl/heteroaryl-4-butyramidothiazole | Medicinal chemistry, organic electronics |
| Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-4-butyramidothiazole | Complex natural product synthesis |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-butyramidothiazole | Materials science, probe synthesis |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-4-butyramidothiazole | Medicinal chemistry, ligand synthesis |
| Cyclization (intramolecular) | Post-modification of butyramido chain, appropriate reagents | Fused thiazole heterocyclic systems | Drug discovery, functional dyes |
Incorporation into Functional Polymers or Supramolecular Assemblies
The thiazole moiety is a valuable component in the design of functional polymers and supramolecular assemblies due to its electronic properties, rigidity, and ability to participate in non-covalent interactions. The incorporation of this compound into such systems can impart specific functions and properties.
Functional Polymers:
Thiazole-containing polymers have shown promise in a variety of applications, including organic solar cells, n-type semiconductors, and sensors. acs.orgnih.govmdpi.com The this compound unit can be incorporated into polymer backbones or as a pendant group through polymerization of a suitably functionalized monomer. For example, the bromine atom can be converted into a polymerizable group, such as a vinyl or ethynyl group, via cross-coupling reactions. Alternatively, the butyramido group can be modified to contain a polymerizable moiety.
The presence of the thiazole ring in the polymer can enhance its thermal stability, charge transport properties, and ability to coordinate with metal ions. The butyramido group can influence the polymer's solubility and morphology, and can also serve as a site for post-polymerization modification.
Supramolecular Assemblies:
The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the N-H proton of the butyramido group can act as a hydrogen bond donor. These interactions, along with potential π-π stacking of the thiazole rings, can drive the self-assembly of this compound derivatives into well-defined supramolecular structures such as ribbons, sheets, or three-dimensional networks. nih.gov The nature of the substituent at the 2-position, introduced via reactions of the bromo group, can be used to tune the geometry and stability of these assemblies. Such ordered structures are of interest for applications in crystal engineering, molecular recognition, and the development of "smart" materials.
Contribution to Lead Compound Generation in Chemical Biology
Thiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, as they are found in a wide range of biologically active compounds, including antimicrobial and anticancer agents. nih.govnih.govglobalresearchonline.net The this compound scaffold provides a strategic starting point for the generation of lead compounds in drug discovery.
The ability to readily diversify the structure at the 2-position through cross-coupling reactions allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies. This approach is central to fragment-based drug discovery, where small, simple molecules (fragments) that bind to a biological target are identified and then optimized to increase their potency and selectivity. nih.gov
The butyramido group can also play a crucial role in biological activity by forming key interactions with target proteins, such as hydrogen bonds. Its length and flexibility can be systematically varied to optimize binding affinity. Furthermore, the thiazole ring itself can act as a bioisostere for other functional groups, such as an ester or an amide, which can be advantageous for improving the pharmacokinetic properties of a drug candidate. The exploration of derivatives of 2-bromo-4-acylamidothiazoles has been a strategy in the search for new therapeutic agents. nih.gov
Emerging Research Perspectives and Future Directions for 2 Bromo 4 Butyramidothiazole
Development of Sustainable Synthetic Methodologies
Traditional synthetic routes for thiazole (B1198619) derivatives often rely on hazardous reagents and solvents, generating significant chemical waste. bepls.comnih.gov The future synthesis of 2-Bromo-4-butyramidothiazole and its analogs should prioritize the principles of green chemistry. nih.gov Research is moving towards environmentally benign approaches that offer high yields, reduced reaction times, and simplified purification processes. bepls.comresearchgate.net
Future methodologies could include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. bepls.com
Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency, often under milder conditions than conventional heating. bepls.comnih.gov
Green Catalysts: Employing recyclable or biodegradable catalysts, such as chitosan-based biocatalysts or nanoparticle catalysts, can minimize waste and environmental impact. bepls.comnih.govbenthamdirect.com
Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a key objective. bepls.comtandfonline.com Some methods may even be performed under solvent-free conditions. bepls.com
The adaptation of these green protocols, particularly one-pot multicomponent reactions, would not only make the synthesis of this compound more environmentally friendly but also more cost-effective and scalable. bepls.combenthamdirect.com
Table 1: Comparison of Sustainable Synthetic Methods for Thiazole Derivatives
| Methodology | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation, often in a green solvent like 1,2-dichloroethane | Rapid reaction times (minutes vs. hours), high yields, cleaner reactions | bepls.com |
| Ultrasonic Irradiation | Ultrasound waves at controlled temperatures (e.g., 35°C) in ethanol | Energy efficiency, mild reaction conditions, improved yields | researchgate.netnih.gov |
| Biocatalysis | Use of recyclable catalysts like chitosan-based hydrogels | Eco-friendly, reusable catalyst, high thermal stability | nih.gov |
| Solvent-Free/Green Solvent | Reaction in water or PEG-400 at room temperature or mild heat | Eliminates hazardous organic solvents, simple workup, cost-effective | bepls.comtandfonline.com |
Advanced Spectroscopic Characterization Under Varied Conditions
While standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are essential for routine structural confirmation of this compound, future research should employ more advanced methods to gain deeper structural and dynamic insights. mdpi.comnih.gov Two-dimensional NMR techniques, including HMQC, HMBC, and NOESY, can be used for unambiguous assignment of all proton and carbon resonances and to confirm the compound's preferred conformation in solution. nih.gov
A particularly promising research avenue is the study of the compound's spectroscopic properties under varied environmental conditions, such as in different solvents of increasing polarity. mdpi.com Aromatic and heterocyclic compounds can exhibit significant changes in their UV-Visible absorption and fluorescence emission spectra in response to solvent polarity, a phenomenon known as solvatochromism. mdpi.comresearchgate.net
Future studies should:
Investigate the solvatochromic behavior of this compound to understand how its ground and excited electronic states are influenced by the surrounding environment.
Analyze the effects of temperature on its NMR spectra to identify any conformational isomers and determine the energy barriers to their interconversion.
Correlate experimental spectroscopic data with theoretical calculations (e.g., Density Functional Theory) to build a comprehensive model of the compound's electronic structure and behavior. rsc.org
Such studies would provide critical information on the molecule's photophysical properties, polarity, and stability, which is vital for its potential application in materials science and as a biological probe. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mednexus.orgnih.govnih.gov These computational tools can analyze vast datasets to identify patterns and build predictive models, significantly reducing the time and cost associated with traditional trial-and-error approaches. ijettjournal.org
For this compound, future research should leverage AI and ML in several key areas:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound analogs. researchgate.netnih.gov By correlating structural features and physicochemical properties with biological activity, these models can predict the potency of novel, unsynthesized compounds and guide the design of more effective derivatives. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles. These models could generate novel thiazole-based scaffolds inspired by the core structure of this compound.
Virtual Screening: AI-powered platforms can rapidly screen large virtual libraries of compounds against a biological target to identify potential hits. nih.gov This would allow for the efficient exploration of chemical space around the this compound scaffold.
By integrating these in silico techniques, research can become more focused and efficient, prioritizing the synthesis of compounds with the highest probability of success. researchgate.net
Deeper Elucidation of In Vitro Biological Mechanisms
Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. globalresearchonline.netanalis.com.my While the potential of this compound can be inferred from its structural class, its specific biological mechanisms remain to be elucidated. Future research must move beyond preliminary screening to pinpoint its molecular targets and pathways of action.
A strategic approach to this elucidation would involve:
Broad In Vitro Screening: Initially, the compound should be tested against a diverse panel of cancer cell lines and microbial strains to identify its primary area of biological activity. mdpi.comnih.gov
Molecular Docking Studies: Once a potential activity is identified, in silico molecular docking can be used to predict how this compound binds to the active sites of relevant protein targets, such as tubulin or specific bacterial enzymes. nih.govmdpi.comnih.gov These studies can reveal key binding interactions and predict the compound's inhibitory potential. nih.gov
Enzyme Inhibition and Cell-Based Assays: The predictions from docking studies must be validated experimentally. For instance, if docking suggests inhibition of tubulin polymerization, in vitro tubulin polymerization assays should be conducted. nih.gov Similarly, if an antimicrobial effect is observed, assays targeting specific bacterial enzymes or pathways would be necessary.
Structure-Activity Relationship (SAR) Analysis: By synthesizing and testing a series of analogs, researchers can determine which parts of the molecule are essential for its biological activity. For example, the butyramido chain length could be varied, or the bromo-substituent could be replaced to understand its role in target engagement. nih.gov
This integrated in silico and in vitro approach will provide a detailed understanding of the compound's mechanism of action, which is crucial for any further development. consensus.app
Interdisciplinary Research with Materials Science and Chemical Biology
The versatile thiazole scaffold is not limited to pharmaceutical applications; it also holds promise in materials science and as a tool for chemical biology. nbinno.comresearchgate.net Future interdisciplinary research should explore the potential of this compound beyond its direct therapeutic use.
Materials Science: Thiazole-containing compounds can possess unique electronic and photophysical properties suitable for advanced materials. nbinno.com The conjugated thiazole ring system in this compound could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. nbinno.com Research could focus on synthesizing polymers or coordination complexes incorporating this scaffold and characterizing their electronic and optical properties. nih.gov
Chemical Biology: Thiazole derivatives, such as Thiazole Orange, are used as fluorescent probes for detecting nucleic acids. rsc.org The inherent properties of the thiazole ring in this compound could be harnessed to develop novel chemical probes. By attaching specific recognition elements or environmentally sensitive fluorophores, derivatives could be designed to selectively bind to and report on the presence of specific biomolecules (e.g., proteins, enzymes) or to image cellular processes with high sensitivity. nih.govresearchgate.net
Exploring these interdisciplinary avenues would significantly broaden the applicability of the this compound scaffold, potentially leading to innovations in electronics, diagnostics, and fundamental biological research.
Q & A
Basic: What are the standard synthetic routes for 2-Bromo-4-butyramidothiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of brominated thiazoles typically involves halogenation of precursor thiazoles. For example, 2-Bromo-4-phenylthiazole is synthesized via diazotization of 2-amino-4-phenylthiazole using n-butyl nitrite and CuBr in acetonitrile at 333 K, yielding 53% after purification . Adapting this for this compound would require:
- Step 1: Prepare 4-butyramidothiazole by reacting butyramide with thiourea or via cyclization of α-bromoketones.
- Step 2: Brominate the 2-position using CuBr and a nitrosating agent (e.g., n-butyl nitrite) under reflux.
- Optimization: Adjust solvent polarity (e.g., acetonitrile vs. DMF), stoichiometry of CuBr (1:1.6 molar ratio), and temperature (333 K) to enhance yield. Monitor reaction completion via TLC or HPLC.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., C=O stretch of butyramide at ~1650 cm⁻¹, C-Br stretch at ~550 cm⁻¹) .
- NMR: Use and NMR to confirm substitution patterns. For example, the thiazole proton at δ 8.16 ppm (DMSO-d6) and butyramide NH/CH₂ signals .
- X-ray Crystallography: Resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (e.g., thiazole-phenyl twist ~7.45°) to confirm stereoelectronic effects .
Advanced: How can density functional theory (DFT) calculations predict the electronic properties of this compound?
Methodological Answer:
DFT (e.g., B3LYP/6-311++G**) can model:
- Electron Density Distribution: Map local kinetic energy density to predict reactivity at bromine or carbonyl sites .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge-transfer potential. Thiazole rings often exhibit low gaps (~3–4 eV), enhancing electrophilicity.
- Solvent Effects: Include polarizable continuum models (PCM) to simulate solvation in acetonitrile or DMSO. Validate with experimental UV-Vis spectra.
Advanced: What strategies address discrepancies in reported biological activities of bromothiazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., butyramide vs. phenyl groups) and assay against targets (e.g., antimicrobial, anti-inflammatory). Compare IC₅₀ values .
- Meta-Analysis: Use databases (e.g., PubChem, ChEMBL) to collate bioactivity data. Apply statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Validation: Employ knock-out assays (e.g., CRISPR for target proteins) to confirm mode of action.
Basic: What safety protocols are critical when handling brominated thiazole compounds?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in fume hoods to avoid inhalation (WGK 3 compounds require strict airborne control) .
- Waste Disposal: Neutralize brominated waste with 10% sodium thiosulfate before disposal.
- First Aid: For skin contact, rinse with water for 15 min; seek medical attention for persistent irritation .
Advanced: How do structural modifications at the 4-position influence the supramolecular assembly of bromothiazole derivatives?
Methodological Answer:
- Crystallographic Analysis: Introduce bulky groups (e.g., butyramide) to disrupt π-π stacking (observed distance ~3.8 Å in phenyl derivatives) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., S···Br contacts at 3.54 Å) to design co-crystals.
- Thermal Stability: Use DSC/TGA to correlate melting points (e.g., 327–328 K for phenyl derivatives) with packing efficiency .
Advanced: What methodological approaches validate the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Assessment:
- Stability Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
